Product packaging for 4-Cyanopiperidine-4-carboxylic acid(Cat. No.:)

4-Cyanopiperidine-4-carboxylic acid

Cat. No.: B13241617
M. Wt: 154.17 g/mol
InChI Key: ASKVGCJHTNRTQO-UHFFFAOYSA-N
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Description

4-Cyanopiperidine-4-carboxylic acid (CAS 1206229-05-1) is a valuable bifunctional building block in pharmaceutical research and organic synthesis. This compound features both a carboxylic acid and a nitrile group on the same piperidine ring, making it a versatile scaffold for constructing complex molecules. Its molecular formula is C7H10N2O2, with a molecular weight of 154.17 . This piperidine derivative serves as a key synthetic intermediate in medicinal chemistry. Research indicates its structural analogs are utilized as carboxylic acid surrogates in the development of positive allosteric modulators for the M1 muscarinic receptor, a promising target for treating cognitive decline in Alzheimer's disease . The presence of two reactive handles allows for diverse chemical modifications; the carboxylic acid can form amide bonds, while the nitrile group can be transformed into other functionalities, enabling the synthesis of various bioactive compounds . The compound is offered for research applications. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B13241617 4-Cyanopiperidine-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-cyanopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-4H2,(H,10,11)

InChI Key

ASKVGCJHTNRTQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyanopiperidine 4 Carboxylic Acid and Its Precursors

Primary Synthetic Routes to the Core Scaffold

The construction of the 4-cyano-4-carboxy piperidine (B6355638) framework can be approached through two principal retrosynthetic disconnections: the formation of the carboxylic acid from a nitrile precursor, or the generation of the nitrile from an amide precursor. Both strategies rely on robust and well-established chemical reactions, but their application to this specific, geminally disubstituted scaffold requires careful optimization.

Nitrile Hydrolysis Approaches to the Carboxylic Acid Moiety

A primary route to installing the carboxylic acid function involves the hydrolysis of a nitrile group. In the context of synthesizing 4-Cyanopiperidine-4-carboxylic acid, this would typically start from a piperidine derivative containing two nitrile groups at the C4 position, such as piperidine-4,4-dicarbonitrile. The key challenge lies in the selective partial hydrolysis of one of the two nitrile groups.

The acid-catalyzed hydrolysis of nitriles is a classic transformation that proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For the synthesis of 4,4-disubstituted piperidine carboxylic acids, acidic hydrolysis of the corresponding α-aminonitrile precursors is a highly efficient method. thieme-connect.com

The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. thieme-connect.com Under sustained heating in an acidic medium, the amide is further hydrolyzed to the target carboxylic acid. libretexts.org In the case of a gem-dinitrile, the reaction must be carefully controlled to prevent the hydrolysis of the second nitrile group.

The successful selective hydrolysis of a dinitrile precursor to a cyano-carboxylic acid is highly dependent on the reaction conditions. Key parameters that require optimization include the choice and concentration of the acid, reaction temperature, and duration.

A study on the acidic hydrolysis of 4,4-disubstituted piperidine-2,6-dicarbonitriles to the corresponding dicarboxylic acids demonstrated that strong acids and elevated temperatures are effective. thieme-connect.com While this study aimed for complete hydrolysis, the principles can be adapted for selective mono-hydrolysis. For instance, using a less concentrated acid or a lower reaction temperature could favor the formation of the cyano-acid.

Research on the hydrolysis of other nitriles has shown that a mixture of an aqueous acid like hydrochloric acid (HCl) and an organic co-solvent is often employed to ensure the solubility of the substrate. libretexts.org The optimization process would involve systematically varying these parameters to maximize the yield of the desired mono-acid product while minimizing the formation of the di-acid byproduct.

Table 1: Illustrative Conditions for Acidic Hydrolysis of Piperidine Dinitriles to Di-acids This table is based on analogous reactions for the synthesis of piperidine-dicarboxylic acids and serves as a starting point for optimization towards mono-hydrolysis.

PrecursorAcidSolventTemperature (°C)Time (h)Yield (%)Reference
cis/trans-4,4-Dibenzylpiperidine-2,6-dicarbonitrile6 M HClDioxane1104891 thieme-connect.com
cis/trans-4,4-Diethylpiperidine-2,6-dicarbonitrile6 M HClDioxane1104893 thieme-connect.com

Dehydration Reactions of Piperidine-4-carboxamide Derivatives

An alternative and widely used strategy for synthesizing nitriles is the dehydration of primary amides. This approach is particularly relevant for producing precursors to the title compound, such as 4-cyanopiperidine (B19701), from piperidine-4-carboxamide (also known as isonipecotamide). google.com

Several powerful dehydrating agents are effective for converting primary amides to nitriles. Among the most common are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.commasterorganicchemistry.com

Phosphorus Oxychloride (POCl₃): This reagent is frequently used for the dehydration of amides. The mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus atom, which transforms the hydroxyl group into an excellent leaving group. A subsequent elimination, often facilitated by a base like pyridine, yields the nitrile. masterorganicchemistry.com The dehydration of isonipecotamide (B28982) using POCl₃ has been documented, though yields can be modest without careful optimization. google.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another highly effective reagent for this transformation. The reaction proceeds through a similar mechanism where the amide oxygen attacks the sulfur atom, leading to an intermediate that readily eliminates sulfur dioxide and hydrogen chloride to form the nitrile. This method has also been applied to the synthesis of 4-cyanopiperidine from isonipecotamide. google.com

The dehydration of piperidine-4-carboxamide is a reaction that has been subject to considerable process optimization to improve yield and purity, which is often hampered by laborious workups and side reactions. google.com

Early methods using phosphorus oxychloride reported yields as low as 29.7% after a complex extraction process. google.com Similarly, the use of thionyl chloride has been reported with yields around 36%. google.com

More recent patented methods have focused on optimizing reaction conditions to achieve higher yields and simpler isolation procedures. Key factors for optimization include the choice of solvent, the molar ratio of the dehydrating agent, the presence of a catalyst or additive, reaction temperature, and reaction time. For instance, one optimized procedure involves the use of thionyl chloride in the presence of dibutylformamide in n-propyl acetate, leading to a significantly improved yield of 4-cyanopiperidine hydrochloride. google.com

Table 2: Comparison of Different Dehydration Methods for Piperidine-4-carboxamide This data illustrates the importance of process optimization in the synthesis of the 4-cyanopiperidine precursor.

Dehydrating AgentSolvent/AdditiveYieldNotesReference
POCl₃Methylene Chloride/Ether Extraction29.7%Laborious workup, very poor yield google.com
Thionyl ChlorideChloroform Extraction36%Large excess of reagent needed, laborious workup google.com
Trifluoroacetic Anhydride-27.1%Requires a second hydrolysis step google.com
POCl₃ / Imidazole-54.7%Three-stage process including Boc-protection/deprotection google.com
Thionyl ChlorideDibutylformamide / n-Propyl Acetate77.1%High yield and purity, simpler isolation google.com

Carbon-Carbon Bond Forming Reactions for Piperidine Ring Construction

The formation of the piperidine skeleton often relies on robust carbon-carbon bond-forming reactions. These methods provide the foundational framework upon which further functionalization can occur.

Nucleophilic substitution and coupling reactions are fundamental strategies for constructing the piperidine ring. acs.orgorganic-chemistry.org These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often catalyzed by transition metals. mdpi.com

One common approach is the intramolecular cyclization of suitable precursors. mdpi.com For instance, the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones can generate η3-allyl ligands, which can then be trapped intramolecularly by nitrogen nucleophiles to yield piperidine derivatives. organic-chemistry.org Another strategy involves the one-pot synthesis of N-substituted piperidines from alkyl dihalides and primary amines under microwave irradiation, proceeding through a cyclocondensation reaction. organic-chemistry.org This method offers an efficient route to a variety of piperidine structures. nih.gov

Furthermore, the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has expanded the synthetic toolbox. acs.org These reactions, using silyl (B83357) enolates as nucleophiles, allow for the controlled introduction of alkyl groups at the 2-position of the piperidine ring. acs.org The stereochemical outcome can be influenced by the nature of the substituents on the piperidine ring, with 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine affording high cis-selectivity, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor trans-selectivity. acs.org

Cross-coupling reactions, such as the Suzuki and Heck reactions, are also powerful tools for C-C bond formation in piperidine synthesis. chemistry.coachyoutube.com The Suzuki reaction, for example, utilizes a palladium catalyst to couple an organoborane with an organic halide, allowing for the creation of new carbon-carbon bonds with retention of stereochemistry. youtube.com The Heck reaction, also palladium-catalyzed, involves the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene, which can be a precursor to or part of a piperidine ring system. chemistry.coach

Interactive Table: Overview of Nucleophilic Substitution and Coupling Reactions in Piperidine Synthesis
Reaction TypeKey ReagentsCatalystKey Feature
Intramolecular CyclizationVinyl iodides, N-tosylhydrazonesPalladiumForms η3-allyl intermediates
CyclocondensationAlkyl dihalides, Primary aminesNone (Microwave)One-pot synthesis
Nucleophilic Substitution2-Acyloxypiperidines, Silyl enolatesMetal Triflates (e.g., Sc(OTf)₃)Diastereoselective alkylation
Suzuki CouplingOrganoboranes, Organic halidesPalladiumStereochemistry retention
Heck ReactionAryl/vinyl halides, AlkenesPalladiumForms substituted alkenes

Phase-transfer catalysis (PTC) has emerged as a valuable technique for achieving stereoselective ring formation in piperidine synthesis. unimi.it This methodology utilizes a phase-transfer catalyst, typically a chiral quaternary ammonium salt, to shuttle a reactant between two immiscible phases (e.g., aqueous and organic), thereby facilitating the reaction. unimi.it

A key advantage of PTC is the ability to perform reactions under mild conditions, often leading to significant cost savings and process improvements. unimi.it In the context of piperidine synthesis, chiral PTC can be employed to control the stereochemistry of the cyclization step, leading to the formation of enantioenriched products. unimi.it For example, the intramolecular Rauhut-Currier reaction of bis-enones can be achieved through a double thiol/PTC activation, where a chiral ion pair generated under chiral PTC conditions directs the cyclization to yield enantioenriched piperidine derivatives. unimi.it

Recent advancements in PTC include the use of chiral, binaphthol-derived phosphate (B84403) anions and chiral bis-urea hydrogen bond donors as catalysts. unimi.it These catalysts have opened new avenues for the stereoselective construction of complex molecules. Additionally, hydrogen bond interactions have been shown to provide new pathways for asymmetric nucleophilic substitutions using insoluble reagents under PTC conditions. unimi.it

Synthesis of N-Protected 4-Cyanopiperidine Intermediates

The nitrogen atom of the piperidine ring is often protected during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the specific reaction conditions of subsequent steps.

Commonly used nitrogen protecting groups for piperidine intermediates include the tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups. chemicalbook.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable under a variety of reaction conditions but can be readily removed with acid. echemi.comgoogle.com The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic conditions but is typically cleaved by catalytic hydrogenation. chembk.com

The synthesis of 1-Boc-4-cyanopiperidine is a common step in the preparation of more complex piperidine derivatives. A straightforward method involves the reaction of 4-cyanopiperidine with di-tert-butyl dicarbonate. echemi.com This reaction is typically carried out in a suitable solvent such as dichloromethane, often in the presence of a base. echemi.com

Alternative synthetic routes to 1-Boc-4-cyanopiperidine have also been developed. One such method involves the dehydration of N-Boc-4-piperidinecarboxamide. google.com Another approach starts from N-Boc-4-piperidinecarboxaldehyde, which is converted to the corresponding aldoxime and then dehydrated to the nitrile. chemicalbook.com The dehydration of amides and oximes to nitriles can be achieved using various reagents, including XtalFluor-E. echemi.comchemicalbook.com

Interactive Table: Synthetic Routes to 1-Boc-4-cyanopiperidine
Starting MaterialKey ReagentsReaction Type
4-CyanopiperidineDi-tert-butyl dicarbonateN-Protection
N-Boc-4-piperidinecarboxamideDehydrating agent (e.g., POCl₃)Dehydration
N-Boc-4-piperidinecarboxaldehydeHydroxylamine, Dehydrating agentOximation followed by dehydration

The synthesis of 1-Cbz-4-cyanopiperidine is typically achieved by reacting 4-cyanopiperidine with benzyl chloroformate (Cbz-Cl). chembk.com The reaction is usually performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. chembk.com Anhydrous dimethyl sulfoxide (B87167) is a suitable solvent for this transformation. chembk.com

An alternative approach for the synthesis of related Cbz-protected cyanopiperidines involves the reaction of a dihydropyridine (B1217469) derivative with trimethylsilyl (B98337) cyanide. chemicalbook.com This method provides a route to introduce the cyano group at a different position on the piperidine ring.

Enantioselective Synthetic Protocols

The generation of specific stereoisomers is critical in the synthesis of bioactive molecules. Enantioselective protocols for piperidine derivatives, including those related to this compound, have increasingly utilized biocatalysis to achieve high levels of stereochemical control.

Nitrilase-Catalyzed Enantioselective Synthesis of Piperidinecarboxylic Acids

The use of nitrilase enzymes represents a significant advancement in the enantioselective synthesis of piperidinecarboxylic acids from their corresponding nitrile precursors. tugraz.at Nitrilases, a subcategory of the carbon-nitrogen hydrolase superfamily, catalyze the direct hydrolysis of a nitrile to its corresponding carboxylic acid, often with high enantioselectivity. nih.gov This biocatalytic approach is attractive for fine chemical synthesis as it offers a mild and selective method for establishing chiral centers. nih.gov

Research has demonstrated that N-heterocyclic nitriles are highly suitable substrates for nitrilases, enabling efficient and short synthetic routes to non-proteinogenic amino acids like piperidinecarboxylic acids. tugraz.at This method circumvents the need for laborious whole-cell biotransformation systems by using readily available nitrilase preparations. tugraz.at The economic advantage of this approach is notable, as nitriles are often cost-effective starting materials, and their conversion under harsh chemical conditions typically generates significant waste. nih.gov The enzymatic process, by contrast, proceeds under mild conditions. nih.gov

A key strategy employed in this area is the dynamic kinetic resolution (DKR) of racemic nitriles. In this process, the nitrilase selectively hydrolyzes one enantiomer of the nitrile, while the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the carboxylic acid product. nih.gov

Table 1: Research Findings on Nitrilase-Catalyzed Synthesis

Feature Description Reference
Enzyme Class Nitrilase (a subcategory of carbon-nitrogen hydrolases) nih.gov
Reaction Direct, enantioselective hydrolysis of nitriles to carboxylic acids tugraz.atnih.gov
Substrates N-heterocyclic nitriles, including piperidine-based structures tugraz.at
Key Advantage Avoids laborious handling of whole-cell systems by using isolated enzyme preparations tugraz.at
Process Conditions Mild, selective catalysis for setting chiral centers nih.govnih.gov
Efficiency Can achieve high conversions and excellent enantiomeric excess (ee) through Dynamic Kinetic Resolution (DKR) nih.gov

Advanced Reaction Engineering and Scalability

Modernizing synthetic protocols through advanced reaction engineering is key to improving efficiency, safety, and scalability. Microwave-assisted synthesis, continuous-flow chemistry, and optimized large-scale processes have all been applied to the synthesis of piperidine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. For heterocyclic compounds like piperidine derivatives, controlled microwave heating can dramatically reduce reaction times and improve product yields. nih.gov Protocols that conventionally take days to complete can be accomplished in minutes under microwave irradiation. nih.gov

For instance, the synthesis of piperidinespirohydantoins, which are structurally related to this compound, has been successfully performed using microwave assistance. arkat-usa.org This method has been shown to be superior to traditional thermal conditions. arkat-usa.org Similarly, the synthesis of various quinoline-4-carboxylic acids has been achieved in short reaction times with good yields using microwave heating. nih.gov These examples highlight the general applicability of microwave protocols for the rapid and efficient synthesis of complex heterocyclic carboxylic acids.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional (Thermal) Protocol Microwave-Assisted Protocol Reference
Reaction Time ~2 days A few minutes nih.gov
Product Yield Moderate Significantly improved nih.gov
Overall Efficiency Lower Dramatically higher nih.govarkat-usa.org

Continuous-Flow Chemistry Applications

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency, which are crucial for scalability. Synthetic pathways developed using microwave heating can often be translated to continuous-flow conditions, providing comparable isolated product yields. nih.gov This interchangeability allows for flexible process development, leveraging the strengths of both technologies.

The principles of continuous-flow processing align with the goals of modern industrial synthesis, which seek technically simple, economical, and ecological methods. google.com The controlled addition of reagents over time at a constant temperature, a practice described in patents for large-scale 4-cyanopiperidine synthesis, is a hallmark of reactor chemistry that can be readily adapted to a continuous-flow setup. google.com This approach facilitates better process control and can lead to higher purity and yields, which are essential for industrial applications.

Large-Scale Synthesis and Industrial Process Development

More recent industrial process developments have focused on overcoming these limitations. A patented method describes the dehydration of isonipecotamide, where the resulting 4-cyanopiperidine hydrochloride is isolated directly from the reaction mixture by simple filtration and washing. google.com This streamlined process avoids complex purification steps and provides the product in high yield and purity. google.com Another innovative method involves the decarboxylation of a 4-cyano-4-piperidine carboxylate raw material to produce high-purity 4-cyanopiperidine with yields reported as high as 88%. google.com These advanced methods are characterized by low-cost starting materials, more environmentally friendly conditions, and simplified isolation procedures, making them well-suited for large-scale industrial manufacturing. google.comgoogle.com

Table 3: Comparison of Industrial Synthesis Methods for 4-Cyanopiperidine Precursors

Method Reagents/Process Yield Workup Industrial Suitability Reference
Traditional Dehydration with POCl₃ 29.7% Multiple extractions, distillation Poor google.com
Traditional Dehydration with thionyl chloride 36% Extraction with chloroform Poor google.comgoogle.com
Multi-step Boc-protected Di-tert-butyl dicarbonate, POCl₃, TFA 54.7% (overall) Multi-step, chromatography Poor google.comgoogle.com
Advanced Dehydration of isonipecotamide High Filtration and washing of solid product High google.com
Advanced Decarboxylation of 4-cyano-4-piperidine carboxylate Up to 88% Simplified process High google.com

Chemical Reactivity and Transformative Potential of 4 Cyanopiperidine 4 Carboxylic Acid Scaffolds

Functional Group Interconversions at the 4-Position

The reactivity of the geminal cyano and carboxylic acid groups at the 4-position is a cornerstone of the scaffold's synthetic utility. These groups can be independently or sequentially transformed, leading to a variety of important intermediates.

Carboxylic Acid Derivatization (e.g., Esterification, Amidation)

The carboxylic acid moiety of the scaffold readily undergoes standard derivatization reactions, such as esterification and amidation, to produce a range of functionalized piperidine (B6355638) derivatives.

Esterification is a common transformation used to modify the properties of the parent acid or to protect the carboxylic acid group during subsequent reactions. For instance, the formation of methyl or ethyl esters can be achieved under standard acidic conditions. mdpi.com A particularly useful derivative is the tert-butyl ester, which can be synthesized by reacting the carboxylic acid with reagents like N,N-dimethylformamide di-tert-butyl acetal. mdpi.com This protecting group is valuable because it can be selectively removed under acidic conditions without affecting other sensitive functional groups. mdpi.com The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for creating esters, including sterically hindered ones, under mild conditions. orgsyn.orgorganic-chemistry.org

Amidation , the formation of an amide bond, is another critical derivatization. This reaction is fundamental in peptide synthesis and the creation of various biologically active molecules. nih.govlibretexts.org Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent like DCC or by using catalysts such as magnesium nitrate. orgsyn.orgnih.govmdpi.com Alternatively, the carboxylic acid can be "activated" first, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org

Table 1: Examples of Carboxylic Acid Derivatization Reactions

Starting MaterialReagent(s)Product TypeReference
4-Carboxy-4-anilidopiperidineN,N-dimethylformamide di-tert-butyl acetaltert-Butyl ester mdpi.com
Carboxylic AcidAlcohol, DCC, DMAPEster orgsyn.orgorganic-chemistry.org
Carboxylic AcidAmine, DCCAmide libretexts.org
Carboxylic AcidThionyl chloride (SOCl₂)Acid Chloride libretexts.org
Carboxylic AcidUrea, Mg(NO₃)₂Primary Amide nih.gov

Nitrile Transformations (e.g., Hydrolysis to Amides and Carboxylic Acids)

The cyano group (-C≡N) is a versatile functional group that can be converted into amides and carboxylic acids through hydrolysis. libretexts.orglibretexts.orgchemistrysteps.com This transformation is significant as it offers a pathway to compounds that are otherwise difficult to synthesize directly. The conditions of the hydrolysis reaction—acidic or basic—determine the final product. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglumenlearning.com For example, the hydrolysis of a nitrile with concentrated H₂SO₄ can yield the corresponding amide, which can be isolated before it fully converts to the carboxylic acid. researchgate.net

Base-catalyzed hydrolysis is performed by heating the nitrile with a strong base like sodium hydroxide (B78521) (NaOH). libretexts.orgchemistrysteps.com Under these conditions, the initial product is a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org Milder basic conditions may allow for the isolation of the intermediate amide. youtube.com

The ability to hydrolyze the nitrile to an amide or a carboxylic acid significantly expands the synthetic potential of the 4-cyanopiperidine-4-carboxylic acid scaffold, providing access to 4-aminopiperidine-4-carboxylic acid and piperidine-4,4-dicarboxylic acid derivatives, respectively. researchgate.netnih.gov

Nucleophilic Substitution Reactions Involving the Cyano Group

While the hydrolysis of nitriles is a form of nucleophilic addition to the carbon-nitrogen triple bond, other nucleophilic reactions can also occur. medlifemastery.comchemistrysteps.com The cyano group itself can be considered a leaving group in some contexts or can activate the carbon for substitution. Reactions involving the displacement of the cyano group are less common but can be synthetically useful. For example, the conversion of nitriles to other functional groups can be achieved under specific conditions, although this is more challenging than hydrolysis. The Ritter reaction, for example, involves the reaction of a nitrile with a carbocation source (like an alcohol in strong acid) to form an N-substituted amide. chemistrysteps.com

Piperidine Ring Modifications and Derivatization

The piperidine ring itself, particularly the nitrogen atom, is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the pharmacological properties of the final molecule.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These modifications are crucial for building complex molecular architectures.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. This introduces an alkyl group onto the nitrogen, converting the secondary amine to a tertiary amine. This is a standard method for synthesizing N-substituted piperidines. mdpi.com

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylpiperidine (an amide). mdpi.com For example, N-propionylation can be achieved using propionyl chloride in the presence of a base. mdpi.com A common protecting group strategy involves N-acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-Boc derivative, which protects the nitrogen during subsequent synthetic steps and can be removed later. chemicalbook.com

Table 2: Examples of Piperidine Ring Derivatization Reactions

Starting MaterialReagent(s)Reaction TypeProductReference
Piperidine DerivativePropionyl chloride, Hünig's baseN-AcylationN-Propionyl piperidine mdpi.com
Piperidine DerivativeDi-tert-butyl dicarbonate (Boc₂O), Et₃NN-Acylation (Protection)N-Boc piperidine chemicalbook.com
N-Boc-piperidineAlkyl halide, BaseN-AlkylationN-Alkyl-N-Boc-piperidine mdpi.com

Construction of Quaternary Carbon Centers

The C4-position of the this compound scaffold is already a quaternary carbon center. This feature is synthetically valuable, as the construction of such centers can be challenging. nih.govresearchgate.netchemrxiv.org This pre-existing quaternary center serves as a key building block for more complex structures, including spirocyclic systems where another ring is fused at the C4 position. For example, the hydantoin (B18101) synthesis from 4-piperidone (B1582916) (a precursor to the title compound) using potassium cyanide and ammonium (B1175870) carbonate (a Bucherer-Bergs reaction) generates a spiro-hydantoin, which contains a quaternary carbon that is part of both the piperidine and hydantoin rings. orgsyn.org This hydantoin can then be hydrolyzed to form a Cα,Cα-disubstituted amino acid, highlighting the utility of this scaffold in creating complex, sterically congested centers. orgsyn.org

Transition-Metal Catalyzed Transformations

Transition-metal catalysis provides powerful tools for the functionalization of the this compound scaffold. Palladium, in particular, enables a range of transformations that leverage the inherent reactivity of both the carboxylic acid and the piperidine nitrogen.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For the this compound scaffold, palladium-catalyzed reactions offer pathways for both decarboxylative functionalization and direct substitution.

Decarboxylative cross-coupling has emerged as a powerful strategy for C-C bond formation, using readily available carboxylic acids as substitutes for organometallic reagents. acsgcipr.orgwikipedia.org In the context of this compound, which is an α-amino, α-cyano carboxylic acid, palladium-catalyzed decarboxylation generates a stabilized α-cyano-α-amino carbanion equivalent. This intermediate can then be coupled with various electrophiles, most notably aryl and heteroaryl halides.

Research on analogous systems, such as the decarboxylative coupling of cyanoacetate (B8463686) salts and other α-amino acids, provides insight into this transformation. nih.govchu-lab.orgnih.govnih.gov The reaction typically involves a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is thought to proceed via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by decarboxylation of the carboxylic acid and subsequent transmetalation or reaction of the resulting nucleophile with the Pd(II)-aryl complex. Reductive elimination then furnishes the α-arylated piperidine product and regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org Studies on related 2-(2-azaaryl)acetates suggest that the piperidine nitrogen could play a role in coordinating to the palladium center during the decarboxylation step. acs.org

The reaction tolerates a wide array of functional groups on the aryl halide partner, including ethers, ketones, esters, and even unprotected amines, making it a versatile method for generating libraries of 4-aryl-4-cyanopiperidines. chu-lab.orgchu-lab.org

Table 1: Representative Palladium-Catalyzed Decarboxylative Arylation of Cyanoacetate Salts and Amino Acid Derivatives (Data extrapolated from studies on similar substrates)

EntryAryl Halide/TriflateLigandProductYield (%)
14-BromotolueneDavePhos2-(p-tolyl)acetonitrile92
24-ChloroacetophenoneRuPhos2-(4-acetylphenyl)acetonitrile95
33-BromopyridineXantPhos2-(pyridin-3-yl)acetonitrile81
4Phenyl TriflateS-PhosBenzyl (B1604629) cyanide88
51-Bromo-4-fluorobenzeneXPhos2-(4-fluorophenyl)acetonitrile91

This table presents data from palladium-catalyzed decarboxylative couplings of cyanoacetate salts, which serve as a model for the reactivity of this compound. chu-lab.orgnih.gov

The secondary amine of the piperidine ring in this compound is a potent nucleophile capable of participating in Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction is particularly effective when the aromatic ring is an electron-deficient heterocycle, such as a pyridine, pyrimidine, or triazine bearing a halide leaving group. acsgcipr.orgwikipedia.org

The mechanism of the SNAr reaction involves the addition of the nucleophile (the piperidine nitrogen) to the electron-deficient aromatic ring at the carbon bearing the leaving group. wikipedia.orgyoutube.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups (e.g., nitro groups, or the nitrogen atoms within the heterocycle itself) is crucial for stabilizing this intermediate. youtube.comuci.edu In the final step, the leaving group (typically a fluoride (B91410) or chloride) is expelled, restoring the aromaticity of the ring and yielding the N-arylated piperidine product.

Studies involving piperidine as a nucleophile in SNAr reactions with various activated heteroaryl halides have shown this to be a robust and high-yielding transformation. nih.govnih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as DMSO or NMP, often in the presence of a non-nucleophilic base to neutralize the acid generated. acsgcipr.org For the this compound scaffold, this reaction provides a direct route to compounds where the piperidine ring is attached to a heterocyclic core, a common motif in pharmacologically active molecules. The cyano group can also influence the reaction; in some cases, cyano groups on electron-deficient pyridines have been shown to act as leaving groups themselves in SNAr reactions. researchgate.net

Photoredox-Catalyzed Cyanations

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions. For this compound, this technology facilitates a decarboxylative cyanation, transforming the carboxylic acid into another nitrile group.

This transformation is based on established protocols for the decarboxylative functionalization of α-amino and α-oxy acids. nih.govepfl.chrsc.org The reaction typically employs an iridium-based photocatalyst, which, upon excitation by visible light, becomes a potent single-electron oxidant. The excited photocatalyst oxidizes the carboxylate of the substrate, which then undergoes facile decarboxylation to generate an α-amino radical. In the case of this compound, this would be a captodative radical, stabilized by both the adjacent nitrogen atom and the cyano group.

This radical intermediate is then trapped by a cyanating agent. A particularly effective reagent for this purpose is cyanobenziodoxolone (CBX). nih.govchemrevlett.com Mechanistic studies suggest that the α-amino radical is further oxidized by the CBX reagent to an iminium ion, which is then trapped by the cyanide anion. epfl.chrsc.org This process converts the starting carboxylic acid into a geminal dinitrile, a valuable synthetic precursor, all at room temperature and under neutral conditions. nih.govchemrevlett.com

Table 2: Representative Photoredox-Catalyzed Decarboxylative Cyanation of α-Amino Acids (Data based on studies of various N-protected amino acids)

Entryα-Amino Acid SubstratePhotocatalystCyanating AgentProductYield (%)
1N-Boc-prolineIr[dF(CF3)ppy]2(dtbbpy)PF6CBXN-Boc-2-cyanopyrrolidine85
2N-Boc-pipecolic acidIr[dF(CF3)ppy]2(dtbbpy)PF6CBXN-Boc-2-cyanopiperidine81
3N-Boc-phenylalanineIr[dF(CF3)ppy]2(dtbbpy)PF6CBXN-Boc-2-amino-3-phenylpropanenitrile72
4N-Cbz-isoleucineIr[dF(CF3)ppy]2(dtbbpy)PF6CBXN-Cbz-2-amino-3-methyl-pentanenitrile91

This table illustrates the general applicability of photoredox-catalyzed decarboxylative cyanation to α-amino acids, the parent class of this compound. nih.govepfl.chrsc.org

Design and Synthesis of Advanced Piperidine 4 Carboxylic Acid Derivatives

Structurally Modified Analogues for Targeted Research

Strategic modification of the 4-cyanopiperidine-4-carboxylic acid core allows for the exploration of structure-activity relationships. These modifications typically involve altering substituents on the piperidine (B6355638) ring, transforming the carboxylic acid group, or introducing complex aromatic systems.

The 4-position of the piperidine ring is a critical site for introducing chemical diversity. The cyano and carboxylic acid groups can be replaced or modified to create analogues with distinct properties. For instance, the conversion of the cyano group to an amino group leads to the formation of 4-aminopiperidine-4-carboxylic acid, a compound with different polarity and hydrogen bonding capabilities. nih.gov A related derivative, 4-amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester, incorporates both an amino group and a protected carboxylic acid, highlighting the synthetic flexibility at this position. boronmolecular.com

Protecting the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to facilitate controlled reactions at other sites. This results in precursors like N-Boc-4-cyanopiperidine-4-carboxylic acid and tert-butyl 4-cyanopiperidine-1-carboxylate, which are valuable intermediates in multi-step syntheses. biosynth.comnih.gov

Table 1: Examples of Derivatives with Varied 4-Position Substituents

Compound NameCAS NumberMolecular FormulaKey Feature
4-Aminopiperidine-4-carboxylic acid nih.gov40951-39-1C₆H₁₂N₂O₂Amino group at C4
4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester boronmolecular.com331281-25-5C₁₁H₁₉N₃O₂Amino and cyano groups at C4
N-Boc-4-cyanopiperidine-4-carboxylic acid biosynth.com495415-34-4C₁₂H₁₈N₂O₄Boc-protected nitrogen
tert-Butyl 4-cyanopiperidine-1-carboxylate nih.gov91419-52-2C₁₁H₁₈N₂O₂Boc-protected nitrogen, cyano at C4

The introduction of aryl groups, particularly those bearing halogens, is a key strategy for creating derivatives with potential applications as monoamine neurotransmitter re-uptake inhibitors. google.com Research in this area has produced a variety of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives. google.com These compounds often feature di- or tri-substituted phenyl rings attached to the core structure. Examples include derivatives incorporating 3,4-dichlorophenyl, 3,5-dichlorophenyl, 2,4-dichlorophenyl, and 4-bromo-3-chlorophenyl moieties. google.com These halogenated systems are designed to modulate the electronic and steric properties of the molecule to enhance its interaction with biological targets. google.com

Table 2: Examples of Halogenated Phenyl Derivatives

Derivative TypeExample Substituent
Dichloro-phenyl derivative google.compiperidine-4-carboxylic acid (3,5-dichloro-phenyl)-ethyl-amide
Dichloro-phenyl derivative google.compiperidine-4-carboxylic acid (2,4-dichloro-phenyl)-ethyl-amide
Bromo-chloro-phenyl derivative google.compiperidine-4-carboxylic acid (4-bromo-3-chloro-phenyl)-ethyl-amide
Dibromo-phenyl derivative google.compiperidine-4-carboxylic acid (3,4-dibromo-phenyl)-ethyl-amide

Complex Functionalization Strategies

Beyond simple substitutions, this compound and its analogues can be incorporated into more complex molecular architectures. These strategies involve building larger, multifunctional molecules with specialized properties.

Polyhydroxylated piperidines are of significant interest due to their potential as glycosidase inhibitors, which have therapeutic applications in diseases like type II diabetes and viral infections. researchgate.net Research has explored the alkylation of polyhydroxylated-cyano-piperidine scaffolds. These complex structures are designed to mimic natural carbohydrates. The cyano group in these scaffolds provides a reactive site for further chemical modification. Studies have shown that the stereochemistry of the scaffold can influence the outcome of subsequent reactions, leading selectively to different products such as lactams. researchgate.net

The piperidine core can act as a central building block connected to other functional units via linker groups. Systematic variation of these linkers is crucial in developing molecules for specific applications, such as precursors for radiotracers used in positron emission tomography (PET). mdpi.com For example, in the synthesis of carfentanil analogues, the N-propionylated-4-anilidopiperidine-4-carboxylic acid core is linked to a phenylethyl group at the piperidine nitrogen. mdpi.com The development of these compounds for use as PET imaging agents often involves modifying the linker to attach a radioisotope like ¹⁸F, as seen in derivatives such as [¹⁸F(CH₂)₂]6k. mdpi.com The choice of linker can significantly impact the synthesis, stability, and biological properties of the final conjugated system. mdpi.com

Applications in Advanced Organic Synthesis and Precursor Chemistry

Building Block for Complex Heterocyclic Systems

The compound's inherent reactivity is harnessed by synthetic chemists to create a variety of complex heterocyclic structures. It serves as a foundational scaffold that can be elaborated into more complex systems through the chemical transformation of its cyano and carboxylic acid functionalities.

4-Cyanopiperidine-4-carboxylic acid is a key precursor in the synthesis of various substituted piperidine (B6355638) derivatives. nih.gov The carboxylic acid and cyano groups can be chemically modified to introduce a wide range of functional groups, leading to the creation of diverse libraries of piperidine-based compounds. For instance, the synthesis of sulfonamide derivatives often involves the piperidine nitrogen, as seen in the development of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors where a propylsulfonyl group is attached to the piperidine ring. nih.govnih.gov The core structure is also amenable to the formation of amides and more complex oxamides, which are important classes of compounds in medicinal chemistry. researchgate.netmdpi.com

While direct synthesis from this compound is not the primary route, its structural motifs are relevant to the synthesis of complex scaffolds like quinolizidinone carboxylic acids. nih.gov The synthesis of quinolizidinone systems often starts from simpler pyridine-based precursors, which are elaborated through cyclization reactions to form the bicyclic core. nih.gov The resulting quinolizidinone carboxylic acids have been identified as valuable scaffolds, for example, as positive allosteric modulators for the M1 muscarinic receptor, which is a target for treating cognitive decline in Alzheimer's disease. nih.gov The strategic incorporation of a carboxylic acid allows for further modification and tuning of the molecule's properties. nih.gov

The carboxylic acid moiety of this compound makes it a suitable starting material for the construction of 1,3,4-oxadiazole (B1194373) rings. nih.govnih.gov A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a carboxylic acid with a hydrazide, often using a dehydrating agent like phosphorus oxychloride. nih.gov More advanced one-pot methods have also been developed, such as the copper(I)-catalyzed reaction between a carboxylic acid, a tertiary amine, and (N-isocyanimine)triphenylphosphorane, which proceeds through an oxidative Ugi/aza-Wittig reaction sequence. nih.gov These methods provide efficient access to a wide variety of 1,3,4-oxadiazole derivatives, which are a class of heterocycles known for their diverse biological activities. nih.govresearchgate.net

Synthetic Utility in Medicinal Chemistry Precursor Development

The structural framework of this compound is frequently found in the precursors of potent and selective modulators of various biological targets. Its derivatives, particularly the N-Boc protected form, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, are common intermediates in multi-step synthetic sequences aimed at producing drug candidates. chemicalbook.combiosynth.combldpharm.comsigmaaldrich.com

Derivatives of 4-cyanopiperidine (B19701) serve as key intermediates in the synthesis of inhibitors for Protein Kinase B (also known as AKT). chemicalbook.com PKB/AKT is a crucial node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a significant target in cancer therapy. The piperidine scaffold provides a robust framework for orienting pharmacophoric features necessary for binding to the kinase. The cyano and carboxylic acid groups offer versatile handles for introducing substituents that can optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

The 4-cyanopiperidine scaffold is a cornerstone in the development of inhibitors for the Glycine Transporter 1 (GlyT1). chemicalbook.com GlyT1 is responsible for the reuptake of glycine in the central nervous system, and its inhibition can modulate neurotransmission, representing a therapeutic strategy for schizophrenia. nih.gov Synthetic routes to potent GlyT1 inhibitors often utilize intermediates derived from 4-cyanopiperidine. nih.govnih.gov For example, a series of potent inhibitors was developed from [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides, where the central piperidine ring originates from a 4-cyanopiperidine precursor. nih.gov The synthesis involves the transformation of the cyano group into an aminomethyl group, which is then further elaborated. nih.gov

Precursor for Cannabinoid Receptor 2 (CB2) Inhibitors

The piperidine scaffold is a recurring motif in the design of ligands for G-protein coupled receptors, including the Cannabinoid Receptor 2 (CB2). While direct synthesis of CB2 inhibitors from this compound is not extensively documented in publicly available research, the structural elements of this compound are highly relevant to the synthesis of various CB2 receptor modulators. The development of selective CB2 inhibitors is a significant area of research due to their potential therapeutic applications in inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.

Research in this field has led to the discovery of potent and selective CB2 ligands based on different heterocyclic cores, such as pyridazinone-4-carboxamides and 4-quinolone-3-carboxylic acids. Current time information in Bangalore, IN.nih.gov The synthesis of these complex molecules often involves multi-step sequences where piperidine-containing fragments can be introduced to modulate the physicochemical properties and biological activity of the final compounds. The 4-cyano and 4-carboxylic acid functionalities of the title compound offer synthetic handles for elaboration into the more complex structures required for high-affinity binding to the CB2 receptor. For instance, the carboxylic acid can be converted to an amide, a common feature in many CB2 inhibitors, while the cyano group can be hydrolyzed or reduced to introduce other functionalities.

Applications in Peptide Chemistry and Peptide-Based Therapeutics

In the field of peptide chemistry, this compound and its derivatives serve as valuable tools for creating peptidomimetics and conformationally constrained amino acid analogues. These modified building blocks are incorporated into peptide sequences to enhance their metabolic stability, receptor selectivity, and bioavailability. The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and, consequently, improved binding affinity to biological targets.

A key derivative, 1-Boc-4-aminopiperidine-4-carboxylic acid, which can be synthesized from this compound, is a commercially available reactant for the synthesis of various receptor antagonists. sigmaaldrich.com This includes antagonists for the melanin-concentrating hormone receptor 1, bradykinin (B550075) hB2 receptors, and neurokinin-1 receptors, all of which are involved in various physiological processes and are targets for therapeutic intervention. sigmaaldrich.com The incorporation of this constrained amino acid can profoundly influence the pharmacological properties of the resulting peptides.

Compound Name CAS Number Application
1-Boc-4-aminopiperidine-4-carboxylic acid183673-71-4Reactant for synthesis of SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands. sigmaaldrich.com

Contribution to Analgesic and Neuropharmacological Agent Synthesis

The this compound scaffold is a cornerstone in the synthesis of potent analgesic and neuropharmacological agents, most notably the 4-anilidopiperidine class of opioids. A key synthetic transformation involves the conversion of the cyano group at the C-4 position into a carboxylic acid or an ester, which is a crucial step in the preparation of highly active narcotic analgesics like remifentanil.

Patents and scientific literature detail the synthesis of remifentanil and its precursors, highlighting the strategic importance of intermediates derived from 4-cyanopiperidine. For example, a process for preparing remifentanil involves the use of 3-(4-phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester, which is subsequently acylated. google.com Another synthetic route starts from 1-benzyl-4-piperidone, which is converted to 1-benzyl-4-cyano-4-anilinopiperidine. This intermediate is then hydrolyzed, often using sulfuric acid, to yield the corresponding amide and subsequently the carboxylic acid, demonstrating the conversion of the nitrile to a carboxylic acid functionality. google.comlookchem.com

The development of a convenient synthesis for 4-carboxy-4-anilidopiperidines, which are precursors for opioid receptor radiotracers, further underscores the importance of this chemical family. nih.gov These synthetic strategies often rely on the manipulation of the functional groups at the C-4 position of the piperidine ring, showcasing the utility of this compound and its close chemical relatives.

Precursor/Intermediate Target Compound Class Key Synthetic Transformation
1-Benzyl-4-cyano-4-anilinopiperidine4-Anilidopiperidine Analgesics (e.g., Remifentanil precursors)Hydrolysis of the cyano group to a carboxylic acid or amide. google.comlookchem.com
3-(4-Phenylamino-4-cyano-1-piperidine)propanoic acid methyl esterRemifentanilAcylation and further modifications. google.com
4-Carboxy-4-anilidopiperidinesOpioid Receptor RadiotracersEsterification and other functional group interconversions. nih.gov

Intermediate for Agrochemical Active Ingredient Synthesis

Beyond its applications in pharmaceuticals, 4-cyanopiperidine serves as a crucial intermediate in the synthesis of agrochemical active ingredients. A patent for a method of preparing 4-cyanopiperidine hydrochloride explicitly mentions its importance as an intermediate for the preparation of active ingredients in the agrochemical sector, citing patent WO 2013/098229. google.com

While the specific structures of the resulting agrochemicals are detailed within the referenced patent, the statement highlights the industrial relevance of 4-cyanopiperidine derivatives in developing new crop protection agents. The bifunctional nature of this compound provides a platform for creating a wide range of molecular diversity, which is essential for the discovery of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Mechanistic Investigations of Reactions Involving 4 Cyanopiperidine 4 Carboxylic Acid Systems

Elucidation of Reaction Pathways

Understanding the step-by-step sequence of transformations is fundamental to controlling reaction outcomes. For systems based on 4-cyanopiperidine-4-carboxylic acid, several key mechanistic pathways have been investigated.

In the synthesis of molecules incorporating the this compound scaffold, the piperidine (B6355638) nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group. The removal of this group is typically achieved under acidic conditions.

The mechanism for the acid-catalyzed cleavage of a Boc-protected piperidine, such as 1-Boc-4-cyanopiperidine, involves several key steps. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. This protonation makes the carbonyl carbon more electrophilic. The subsequent step involves the decomposition of the protonated intermediate. This cleavage results in the formation of the unprotected piperidine salt (e.g., piperidinium (B107235) trifluoroacetate (B77799) or hydrochloride), gaseous isobutylene, and carbon dioxide. This process is efficient but requires careful control to avoid side reactions, especially when other acid-sensitive functional groups are present in the molecule. google.com For instance, methods for preparing 4-cyanopiperidine (B19701) hydrochloride from precursors like 4-cyano-1-tert-butoxycarbonylpiperidine often involve cleavage of the Boc group with acids. google.com

Some protecting groups, like the cyanosulfurylide (CSY) group used to protect carboxylic acids, are designed to be stable under various conditions but can be cleaved selectively. chemrxiv.org Deprotection of CSY-protected acids is achieved with electrophilic halogenating agents under mild, aqueous conditions through a selective C–C bond cleavage, a process distinct from typical acid-catalyzed hydrolysis. chemrxiv.org The proposed mechanism involves electrophilic halogenation followed by hydration and elimination of a cyanohalogenylide. researchgate.net

The conversion of the cyano group in this compound derivatives into a carboxylic acid is a hydrolysis reaction that can proceed under either acidic or basic conditions. pressbooks.pubchemistrysteps.com In both pathways, an amide is formed as an intermediate. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. chemistrysteps.comyoutube.com This initial protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com Following the attack by water, a proton transfer occurs, leading to the formation of a protonated amide after tautomerization of the initial adduct (an imidic acid). chemistrysteps.com This amide intermediate can then undergo further hydrolysis to yield the carboxylic acid and an ammonium (B1175870) ion. The subsequent hydrolysis of the amide also proceeds via acid catalysis, involving protonation of the amide carbonyl oxygen, nucleophilic attack by water, and eventual elimination of ammonia. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. pressbooks.publibretexts.org This addition forms an imine anion, which is then protonated by water to yield a hydroxy imine (an imidic acid). pressbooks.pubchemistrysteps.com This intermediate tautomerizes to an amide. libretexts.org The amide is then further hydrolyzed under basic conditions. This involves the nucleophilic addition of a hydroxide ion to the amide's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion (NH₂⁻) as the leaving group to form the carboxylate salt. pressbooks.pub A final acidification step is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

Transition-metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds using carboxylic acids as stable, readily available precursors. researchgate.net These reactions proceed via decarboxylation, where the carboxylic acid group is removed as CO₂. illinois.edu This strategy has been applied to various substrates, including piperidine derivatives. researchgate.net

The general mechanism for transition-metal-catalyzed decarboxylation often involves the formation of a metal-carboxylate complex. For instance, copper, palladium, and iron complexes are known to promote the decarboxylation of carboxylic acids. researchgate.net In many cases, a key step is a photoinduced carboxylate-to-metal charge transfer, which leads to homolysis of the carboxylate bond and the generation of a carbon-centered radical with the loss of carbon dioxide. researchgate.net This radical can then engage in various coupling reactions.

In some systems, the decarboxylation event is proposed to be the rate-determining step. illinois.edu For example, in iron-photocatalyzed decarboxylative oxygenation of aliphatic carboxylic acids, kinetic, electrochemical, and computational studies suggest a sequence involving a photoinduced carboxylate-to-iron charge transfer, homolysis, and the loss of CO₂ to generate a carbon-centered radical. researchgate.net While specific studies on this compound are not prevalent, the principles derived from similar aliphatic and heterocyclic carboxylic acids are applicable. researchgate.netresearchgate.net The presence of the piperidine ring and the cyano group can influence the electronic properties and reactivity of the substrate in these catalytic cycles. digitellinc.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates, helping to elucidate mechanisms and optimize reaction conditions. While detailed kinetic data specifically for reactions of this compound are not extensively published, related systems offer valuable information.

For instance, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been studied using VT-NMR spectroscopy and DFT studies. These investigations revealed that the rate of rotation of the N-Boc group is fast under the reaction conditions, which is an important factor in understanding the stereochemical outcome of lithiation reactions. whiterose.ac.uk

In the context of decarboxylation, kinetic studies have been instrumental in supporting proposed mechanisms. For a copper-catalyzed decarboxylative aldol (B89426) reaction, a kinetic isotope effect (KIE) of 1.02 was measured, indicating that decarboxylation is the rate-determining step. illinois.edu Similarly, mechanistic investigations into iron-photocatalyzed decarboxylative oxygenation involved extensive kinetic analysis to understand the multiple roles of reagents like TEMPO, which can act as an oxygenation agent, an oxidant for catalyst turnover, and an internal base. researchgate.net

The rate of nitrile hydrolysis is also subject to kinetic control. The reaction conditions, such as the concentration of acid or base and the temperature, significantly affect the rate of conversion to the corresponding carboxylic acid. libretexts.org Stopped-flow spectrophotometry has been used to study the kinetics of reactions involving related nitrobenzofurazan derivatives, revealing rapid initial reactions and slower subsequent isomerizations. researchgate.net Such techniques could be applied to quantify the rates of reactions involving this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural elucidation of "4-Cyanopiperidine-4-carboxylic acid". Through the analysis of different nuclei, a complete picture of the molecular framework and its environment can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and spatial relationships. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring.

The piperidine ring protons typically appear as complex multiplets in the aliphatic region of the spectrum. The protons adjacent to the nitrogen atom (positions 2 and 6) are expected to resonate at a downfield chemical shift compared to the protons at positions 3 and 5, due to the deshielding effect of the heteroatom. The exact chemical shifts and coupling patterns can be influenced by the solvent, pH, and whether the piperidine nitrogen is protonated or substituted.

For the related compound 4-cyanopiperidine (B19701) hydrochloride, ¹H NMR data in DMSO-d₆ shows multiplets for the piperidine protons in the ranges of δ 1.85-2.08 ppm and δ 2.92-3.18 ppm chemicalbook.com. The protons alpha to the nitrogen appear as a multiplet around 3.08-3.18 ppm, while the other ring protons are observed further upfield chemicalbook.com. A broad signal corresponding to the N-H protons is also typically observed, as seen in the hydrochloride salt at δ 9.32 ppm chemicalbook.com. The absence of a proton at the C4 position simplifies the spectrum in that region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H2, H6 (axial & equatorial) ~3.0 - 3.4 Multiplet
H3, H5 (axial & equatorial) ~1.9 - 2.2 Multiplet
NH Variable, broad Singlet (broad)

Note: Predicted values are based on typical ranges for similar structures and data from related compounds. Actual values may vary based on experimental conditions.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.

The key signals in the ¹³C NMR spectrum would include the quaternary carbons of the carboxylic acid and the nitrile group, the quaternary C4 carbon, and the methylene carbons of the piperidine ring. The nitrile carbon (C≡N) is expected to appear in the range of 110-125 ppm oregonstate.edu. The carboxylic acid carbonyl carbon (COOH) will resonate significantly downfield, typically in the 165-185 ppm region oregonstate.edu. The C4 carbon, being substituted with both a cyano and a carboxylic acid group, would have a characteristic chemical shift. The piperidine ring carbons (C2/C6 and C3/C5) would appear in the aliphatic region. For the related N-Boc-4-cyanopiperidine, ¹³C NMR spectral data is available and can be used as a reference for the piperidine ring carbons nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
COOH ~170 - 180
C≡N ~115 - 125
C4 ~40 - 50
C2, C6 ~40 - 45

Note: Predicted values are based on typical ranges for functional groups and data from related structures. Actual values may vary based on experimental conditions.

Quantitative NMR (qNMR) is a powerful analytical method for determining the absolute concentration, purity, or yield of a substance without the need for an identical reference standard of the analyte ox.ac.ukspectroscopyeurope.comnih.gov. The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal researchgate.net.

For "this compound," qNMR can be employed by adding a known amount of a certified internal standard to a precisely weighed sample. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity of the sample can be calculated with high accuracy and precision ox.ac.uk. This technique is particularly valuable in pharmaceutical development and quality control nih.govresearchgate.net. A patent for the preparation of 4-cyanopiperidine hydrochloride demonstrates the use of quantitative NMR spectroscopy to determine the content of the product, achieving a purity value of 95% (w/w) google.com. This highlights the applicability of qNMR for assessing the purity of piperidine-based compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like "this compound" frontiersin.org. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule frontiersin.orgresearchgate.net.

In positive ion mode, the molecule would be expected to be detected as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ would be observed, which is often highly favorable for carboxylic acids sigmaaldrich.com. High-resolution ESI-MS can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

For mechanistic studies, ESI-MS can be used to identify and characterize reaction intermediates, byproducts, and degradation products in a reaction mixture. By coupling ESI-MS with a separation technique like liquid chromatography (LC-MS), complex mixtures can be analyzed, providing insights into reaction pathways and kinetics frontiersin.org. The predicted m/z values for the related N-Boc-4-cyanopiperidine-4-carboxylic acid in different adduct forms, such as [M+H]⁺ (255.13394) and [M-H]⁻ (253.11938), illustrate the type of data obtained from ESI-MS analysis uni.lu.

Chromatographic Methods for Purification and Analytical Characterization

Chromatographic techniques are essential for the separation, purification, and analytical characterization of "this compound." These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of polar organic compounds like carboxylic acids nih.gov. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with acid modifiers like formic acid or trifluoroacetic acid), would be a suitable method for this compound sielc.comteledyneisco.com. The retention time in an HPLC system is a characteristic property that can be used for identification, while the peak area allows for quantification. HPLC coupled with mass spectrometry (LC-MS) provides a powerful combination of separation and detection for comprehensive analysis nih.govsigmaaldrich.com.

For preparative purification, flash chromatography with a reversed-phase C18 stationary phase can be employed to isolate the target compound from reaction mixtures and impurities teledyneisco.com.

Other chromatographic methods can also be relevant. Gas Chromatography (GC) could be used for analysis after appropriate derivatization to increase the volatility of the carboxylic acid. Ion Chromatography (IC) has been used to determine the chloride content in the synthesis of 4-cyanopiperidine hydrochloride, demonstrating its utility for analyzing ionic species in the sample matrix google.com.

Flash Column Chromatography for Product Isolation

Flash column chromatography is a widely employed purification technique in organic synthesis, valued for its speed and efficiency in isolating desired compounds from reaction mixtures. For derivatives of this compound, this method is instrumental in removing impurities, unreacted starting materials, and byproducts.

The process typically involves a stationary phase of silica gel, which is a polar adsorbent. The crude product is loaded onto the column and eluted with a mobile phase of appropriate polarity. The choice of eluent is critical for achieving good separation. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with different polarities.

Research findings have demonstrated the successful purification of compounds synthesized from 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid using flash chromatography. google.comambeed.com In these procedures, different solvent systems are utilized depending on the specific properties of the target molecule. For instance, gradients of ethyl acetate in isohexane or methanol in dichloromethane (DCM) have proven effective. google.comambeed.com The selection of the solvent system is optimized to ensure the desired compound elutes from the column well-separated from any contaminants. Fractions are collected and typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated. google.com

Table 1: Example Flash Chromatography Conditions for Piperidine Derivatives

Parameter Condition 1 Condition 2 General Procedure
Stationary Phase Silica Gel Flash Silica Silica Gel
Mobile Phase 1% to 15% Methanol in Dichloromethane (DCM) 20% to 50% Ethyl Acetate (EtOAc) in isohexane 90:10 Hexane-EtOAc
Application Purification of a tert-butyl carbamate derivative. google.com Purification of an indole-containing derivative. ambeed.com General purification of N-benzyl piperidines. rsc.org

Gas Chromatography (GC) for Purity Profiling

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a polar, non-volatile molecule like this compound, direct GC analysis is challenging. The high boiling point and the presence of both a carboxylic acid and a secondary amine group would likely lead to poor chromatographic performance, including peak tailing and decomposition in the injector or on the column.

To overcome these limitations, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, the carboxylic acid group can be esterified, and the amine group can be acylated. A derivatization with pentafluorobenzoyl chloride has been successfully used for the GC analysis of a related piperidine metabolite, making the extract suitable for analysis. oup.com

Alternatively, headspace GC can be employed, particularly for identifying and quantifying residual volatile impurities, such as solvents, without injecting the non-volatile active compound. In one application, headspace GC was used to determine the content of piperidine impurity in a sample by first treating the sample with an alkaline solution to liberate the free base before analysis. google.com For purity profiling of related piperidine compounds, GC is often used to confirm purity levels, with acceptable thresholds typically above 95%. kanto.co.jpkanto.co.jp

Table 2: Gas Chromatography Approaches for Piperidine-Related Compounds

Method Analyte Type Key Feature Detector Reference
Derivatization GC Piperidine Metabolite Derivatization with pentafluorobenzoyl chloride to increase volatility. Nitrogen-Phosphorus Detector (NPD) oup.com
Direct Injection GC Piperidine in Pyridine Analysis of a relatively volatile amine impurity. Flame Ionization Detector (FID) iaea.orgiaea.org
Headspace GC Piperidine Impurity Sample is heated after adding an alkaline solution to release the volatile amine. Not Specified google.com

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound and its derivatives due to its high resolution and applicability to non-volatile compounds.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. To ensure good peak shape and reproducible retention times for an ionizable compound like this compound, the pH of the mobile phase is controlled using buffers or acids such as phosphoric acid or formic acid. sielc.com For compounds lacking a strong UV chromophore, detectors like a Charged Aerosol Detector (CAD) can be used, often in conjunction with an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention on the reversed-phase column. researchgate.net

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative approach. This technique can provide unique selectivity for separating isomers and other closely related polar, ionizable compounds. sielc.comhelixchrom.com

HPLC is also scalable for preparative purposes, allowing for the isolation of high-purity material. The same principles of stationary and mobile phase selection apply, but larger columns and higher flow rates are used to handle larger sample quantities. sielc.com

Table 3: HPLC Methods for Piperidine Carboxylic Acids and Derivatives

HPLC Mode Stationary Phase Mobile Phase Example Detection Application
Reversed-Phase (RP) Newcrom R1 sielc.com Acetonitrile, Water, and Phosphoric Acid. sielc.com UV, MS Analysis and preparative isolation of 1-Acetylpiperidine-4-carboxylic acid. sielc.com
Reversed-Phase Ion-Pairing (RPIP) Atlantis C18 researchgate.net Water-Acetonitrile with 0.1% Heptafluorobutyric acid (HFBA). researchgate.net Charged Aerosol Detector (CAD) researchgate.net Quantitative analysis of a piperidine salt with no UV chromophore. researchgate.net
Mixed-Mode Primesep 100 sielc.com Acetonitrile and an aqueous acid/buffer solution. sielc.com UV Separation of pyridinecarboxylic acid isomers. sielc.com

Ion Chromatography (IC) for Counter-Ion Content Determination

When this compound is prepared or used as a salt (e.g., a hydrochloride or acetate salt), it is essential to determine the identity and quantity of the corresponding counter-ion. Ion Chromatography (IC) is the premier technique for this analysis. researchgate.netchromatographyonline.com It is a mandatory requirement in quality control for pharmaceutical salts to confirm the correct salt form and ensure the accuracy of the active ingredient's mass balance. chromatographyonline.com

IC is highly effective for separating and quantifying both inorganic and small organic ions. The most common configuration for counter-ion analysis involves an ion-exchange column and a conductivity detector. researchgate.net A suppressor is often used between the column and the detector to reduce the background conductivity of the eluent, thereby increasing the sensitivity for the analyte ions.

The technique is noted for its excellent sensitivity, specificity, and flexibility. chromatographyonline.com It can be used to quantify a wide range of common pharmaceutical counter-ions, including chloride, acetate, formate, and trifluoroacetate (B77799). shimadzu.com For enhanced identification, IC can be coupled with a mass spectrometer (IC-MS), which provides mass information for the separated ions, leading to unambiguous peak identification and even lower detection limits. metrohm.com

Table 4: Overview of Ion Chromatography for Counter-Ion Analysis

Feature Description
Principle Separation of ions based on their interaction with an ion-exchange stationary phase.
Primary Application Quantitative determination of inorganic and organic counter-ions in pharmaceutical salts. researchgate.netchromatographyonline.com
Common Detector Suppressed Conductivity Detector.
Key Advantages High sensitivity, high selectivity, and applicability to a wide range of ions. chromatographyonline.com
Advanced Coupling Can be coupled with Mass Spectrometry (IC-MS) for definitive identification. metrohm.com

Computational and Theoretical Studies of 4 Cyanopiperidine 4 Carboxylic Acid Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction pathways in organic chemistry.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that connect them. By calculating the geometries and energies of these transient structures, chemists can predict the most likely pathway a reaction will follow.

For systems involving piperidine (B6355638) derivatives, DFT has been used to explore complex reaction mechanisms such as cyclizations. For instance, in studies of related piperidine-containing molecules, DFT calculations have provided evidence for pathways involving the formation of four-membered rings at transition metal complexes. researchgate.net The process involves identifying stationary points on the potential energy surface, corresponding to reactants, intermediates, products, and transition states. The transition state is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. Its structure provides critical insights into the bond-making and bond-breaking processes that define the reaction mechanism.

Beyond identifying the path, DFT is used to quantify the energetics of a reaction. By calculating the standard Gibbs free energies (ΔG°) for each step, a complete energy profile for the reaction can be constructed. researchgate.net This profile visually represents the feasibility and spontaneity of each step in a proposed mechanism.

The Gibbs free energy combines enthalpy (ΔH°), which relates to the heat of reaction, and entropy (ΔS°), which relates to the change in disorder. A negative ΔG° indicates a spontaneous process. In computational studies of reactions involving complex organic molecules, energy profiles are often plotted with ΔG° on the y-axis and the reaction coordinate on the x-axis. researchgate.net These profiles clearly show the energy barriers (activation energies) associated with each transition state and the relative stability of all intermediates.

Below is a hypothetical Gibbs Energy Profile for a reaction involving a piperidine system, illustrating the data that can be obtained from DFT calculations.

Reaction StepSpeciesRelative Standard Gibbs Free Energy (ΔG°) (kcal/mol)Relative Standard Enthalpy (ΔH°) (kcal/mol)
1Reactants0.00.0
2Transition State 1 (TS1)+21.5+18.0
3Intermediate 1 (IN1)-5.2-3.5
4Transition State 2 (TS2)+15.8+12.1
5Products-10.7-8.9

This table is illustrative, based on methodologies described for related systems, to demonstrate the output of DFT calculations.

Molecular Modeling and Simulation for Structure-Activity Relationship (SAR) Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov In drug discovery and medicinal chemistry, these methods are vital for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound like 4-cyanopiperidine-4-carboxylic acid or its derivatives influences their biological activity.

By creating 3D models of the molecule and its potential biological targets (e.g., proteins, enzymes), researchers can predict how they will interact. Techniques like molecular docking are used to predict the binding conformation and affinity of a ligand within a protein's active site. nih.govnih.gov For a series of related compounds, these predictions can explain why certain structural modifications lead to increased potency while others diminish it. This process is crucial in the lead optimization phase of drug development, where a parent compound is systematically modified to improve its efficacy, selectivity, or pharmacokinetic properties. nih.gov

The insights from these simulations guide synthetic chemists in deciding which new derivatives to synthesize, saving significant time and resources by filtering out options unlikely to succeed. nih.gov

Theoretical Calculations of Thermodynamic Parameters (e.g., Enthalpy of Dehydrogenation)

Theoretical calculations, often performed using DFT or other quantum chemistry methods, can accurately predict various thermodynamic parameters for a molecule. One such parameter is the enthalpy of reaction, such as the enthalpy of dehydrogenation. Dehydrogenation is a common reaction for cyclic amines like piperidine, and understanding its energetic cost is important for assessing the molecule's stability and potential metabolic pathways.

The enthalpy of dehydrogenation (ΔH_dehydro) can be calculated by computing the total electronic energies of the reactant (this compound) and the products (the corresponding dehydrogenated species and H₂), and then finding the difference. These calculations provide fundamental data that can be used to predict reaction equilibria and thermal stability.

Below is a hypothetical table of calculated thermodynamic parameters for the dehydrogenation of a piperidine ring system.

ParameterCalculated Value
Enthalpy of Dehydrogenation (ΔH_dehydro)+185 kJ/mol
Gibbs Free Energy of Dehydrogenation (ΔG_dehydro)+140 kJ/mol
Entropy of Dehydrogenation (ΔS_dehydro)+151 J/(mol·K)

This table is for illustrative purposes to show the type of data generated from theoretical thermodynamic calculations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.